1-Ethyl-5-methoxy-1H-indole-2(3H)-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
XOPWNYWRNPHVME-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has garnered attention for its anticancer properties . Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including:
- MCF-7 : Breast cancer
- A549 : Lung cancer
- HCT116 : Colon cancer
The presence of the methoxy group is believed to enhance the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets .
The biological activity of this compound extends beyond anticancer effects. It has been investigated for:
- Antimicrobial Properties : Similar indole derivatives have shown potential as antimicrobial agents.
- Neuroprotective Effects : Some studies suggest that indole derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Numerous studies have explored the therapeutic potential of this compound and its derivatives. Here are some notable findings:
Comparison with Similar Compounds
Core Structural Analogues
Physicochemical Properties
- Lipophilicity : The ethyl group in this compound likely increases logP compared to unsubstituted indole-2(3H)-one, enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : The ketone at C2 and methoxy at C5 provide hydrogen-bond acceptors, critical for interactions with biological targets .
Research Findings and Data
Comparative Pharmacological Data
Key Differentiators of this compound
- Substituent Synergy : The ethyl group at N1 and methoxy at C5 may synergize to enhance both lipophilicity and target engagement compared to simpler analogs.
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-5-methoxy-1H-indole-2(3H)-one?
A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen, as demonstrated for structurally similar indole derivatives. For example, dissolving azidoethyl intermediates in PEG-400:DMF mixtures with CuI and alkyne reagents (e.g., 4-ethynylanisole) yields triazole-linked indoles after 12-hour stirring, extraction with ethyl acetate, and chromatographic purification (30–42% yields) . Alternative routes include condensation reactions, such as nitrovinylindole synthesis via refluxing indole-3-carbaldehydes with NH4OAc in nitromethane .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Key NMR features for indole derivatives include:
- 1H NMR : Methoxy groups resonate at δ 3.6–3.8 ppm, ethyl substituents show triplet/triplet splitting (e.g., δ 4.59 ppm for -CH2- adjacent to triazole), and indole NH protons appear as broad singlets (δ ~8.6 ppm) .
- 13C NMR : Carbonyl carbons (e.g., lactam or ester) appear at δ 165–175 ppm, while aromatic carbons range from δ 100–130 ppm .
- 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in overlapping signals by correlating proton and carbon shifts .
Advanced Research Questions
Q. What strategies resolve contradictions between computational models and experimental data for indole derivatives?
- Cross-validate computational predictions (e.g., DFT-optimized geometries) with crystallographic data. For example, SHELXL refinement (using SHELX programs) can reconcile bond-length discrepancies in X-ray structures .
- Iterative refinement: Adjust force-field parameters in molecular dynamics simulations using experimental NMR or thermal decomposition data (e.g., TGA/DSC profiles) .
Q. How does crystallographic software like SHELXL enhance structural accuracy for this compound?
SHELXL employs least-squares refinement against high-resolution X-ray data, optimizing parameters like anisotropic displacement and hydrogen bonding. For example, ORTEP-III (with SHELX integration) visualizes thermal ellipsoids to assess positional uncertainty, critical for confirming methoxy/ethyl group conformations . Advanced features like twin refinement address data from non-merohedral twinning, common in indole crystals .
Q. What methodologies optimize reaction yields for indole derivatives under mild conditions?
- Catalyst Screening : CuI in PEG-400:DMF (3:1) improves regioselectivity in click reactions, minimizing byproducts .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitrovinyl intermediates .
- Temperature Control : Refluxing nitromethane at 60–80°C accelerates condensation without decomposition .
Q. How can thermal decomposition studies inform the stability of this compound?
Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures. For example, ethyl-substituted indoles typically degrade at 200–250°C, with mass loss correlating to ethyl/methoxy group elimination. Differential scanning calorimetry (DSC) detects melting points and phase transitions, critical for storage and handling protocols .
Data Analysis and Interpretation
Q. What techniques validate purity and molecular weight of synthesized indole derivatives?
- HPLC : Purity ≥95% confirmed using C18 columns with acetonitrile/water gradients (retention time ~10–15 min) .
- HRMS : FAB-HRMS provides exact mass (e.g., m/z 335.1512 [M+H]+) to verify molecular formula .
Q. How are crystallographic data repositories utilized in structural studies of indole derivatives?
Databases like the Cambridge Structural Database (CSD) archive indole crystal structures (e.g., CCDC entries for bis-indolylalkanes). Cross-referencing bond angles/torsions with published data (e.g., Acta Crystallographica Section E) ensures consistency in reported geometries .
Methodological Best Practices
Q. What protocols mitigate oxidation during indole synthesis?
- Conduct reactions under nitrogen/argon to protect air-sensitive intermediates (e.g., azides).
- Add antioxidants (e.g., BHT) to reaction mixtures when isolating NH-containing indoles .
Q. How are regioselectivity challenges addressed in indole functionalization?
- Directing Groups : Methoxy groups at C5 direct electrophilic substitution to C3/C7 positions .
- Protection/Deprotection : Use Boc groups to temporarily block reactive NH sites during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
